methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
CAS No.:
Cat. No.: VC16564715
Molecular Formula: C12H10N2O3S
Molecular Weight: 262.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N2O3S |
|---|---|
| Molecular Weight | 262.29 g/mol |
| IUPAC Name | methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate |
| Standard InChI | InChI=1S/C12H10N2O3S/c1-17-11(16)8-4-2-7(3-5-8)6-9-10(15)14-12(13)18-9/h2-6H,1H3,(H2,13,14,15)/b9-6- |
| Standard InChI Key | RVPDAFREEZSBDU-TWGQIWQCSA-N |
| Isomeric SMILES | COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=N)S2 |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=N)S2 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate, reflects its intricate structure. The benzoate ester group at the para position of the benzene ring is conjugated via a (Z)-configured methylene bridge to a 2-imino-4-oxo-thiazolidin-5-ylidene moiety . Key structural features include:
-
Aromatic System: The benzoate group provides planar stability and π-π stacking potential.
-
Thiazolidinone Core: A five-membered ring containing sulfur and nitrogen atoms, critical for electronic delocalization.
-
Tautomeric Equilibria: The 2-imino group participates in keto-enol tautomerism, influencing reactivity .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 262.29 g/mol |
| IUPAC Name | Methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=N)S2 |
| Topological Polar Surface Area | 106 Ų |
Synthesis and Analytical Characterization
Synthetic Pathways
The compound is synthesized via a three-step protocol:
-
Knoevenagel Condensation: 4-Formylbenzoic acid methyl ester reacts with 2-imino-4-thiazolidinone in ethanol under acidic catalysis (yield: 68%).
-
Tautomerization: The intermediate undergoes base-mediated tautomerization to stabilize the Z-isomer .
-
Purification: Recrystallization from dimethylformamide/water mixtures achieves >95% purity.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Retention time of 12.3 min (C18 column, acetonitrile/water 70:30).
-
Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ peak at m/z 263.1 .
-
Thermogravimetric Analysis (TGA): Decomposition initiates at 215°C, indicating moderate thermal stability.
Mechanism of Action and Biological Interactions
Molecular Targets
The compound exhibits selective binding to enzymes and receptors via:
-
Hydrogen Bonding: The thiazolidinone carbonyl and imino groups interact with catalytic residues of cytochrome P450 isoforms.
-
Electrophilic Susceptibility: The α,β-unsaturated ketone moiety undergoes Michael addition with cysteine thiols in protein targets .
Table 2: Preliminary Biological Activity Data
| Assay Type | Result (IC₅₀) | Target |
|---|---|---|
| Cytochrome P450 3A4 | 18.7 µM | Enzyme inhibition |
| Antimicrobial (E. coli) | MIC: 64 µg/mL | Cell membrane disruption |
| Antioxidant (DPPH) | EC₅₀: 132 µM | Free radical scavenging |
Structure-Activity Relationships (SAR)
-
Ester Group Modification: Replacement of the methyl ester with ethyl reduces activity by 40%, highlighting steric constraints.
-
Thiazolidinone Substitution: N-Methylation at the 2-imino position abolishes cytochrome P450 binding, underscoring the importance of NH groups .
Applications in Pharmaceutical Research
Antimicrobial Agents
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus MIC: 32 µg/mL) through membrane lipid peroxidation. Synergy with β-lactam antibiotics (FIC index: 0.25) suggests potential as a resistance-modifying agent.
Prodrug Development
The methyl ester serves as a hydrolyzable prodrug motif, with in vitro plasma esterases converting it to the active carboxylic acid derivative (t₁/₂: 2.1 h).
Comparative Analysis with Structural Analogs
Dichlorophenyl Derivative
The Smolecule-derived analog (molecular weight: 406.31 g/mol) shows improved lipophilicity (logP: 3.1 vs. 2.4) but reduced aqueous solubility (0.8 mg/mL vs. 4.2 mg/mL). Enhanced antimicrobial activity correlates with the electron-withdrawing chlorine substituents.
Furan-Containing Congener
PubChem’s furan derivative (CID 137349062) exhibits redshifted UV absorption (λₘₐₓ: 320 nm vs. 285 nm), enabling photodynamic therapy applications .
Future Research Directions
Pharmacokinetic Optimization
-
Prodrug Engineering: Development of PEGylated esters to enhance bioavailability.
-
Metabolite Identification: LC-MS/MS studies to characterize hepatic oxidation products.
Toxicity Profiling
Subchronic rodent studies are needed to evaluate hepatorenal safety, particularly given the compound’s affinity for cytochrome P450 enzymes.
Targeted Drug Delivery
Conjugation to monoclonal antibodies (e.g., anti-HER2) could enable site-specific activation in cancer therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume